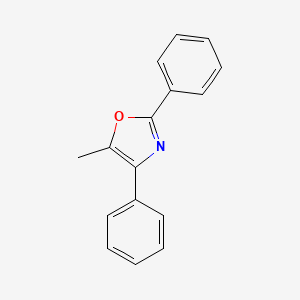
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’,6’-Trimethylchalcone is a chalcone derivative, a type of aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound 2’,4’,6’-Trimethylchalcone has the molecular formula C18H18O and a molecular weight of 250.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 2’,4’,6’-Trimethylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: While specific industrial production methods for 2’,4’,6’-Trimethylchalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,4’,6’-Trimethylchalcone can undergo various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or other substituted chalcones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds and heterocycles.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2’,4’,6’-Trimethylchalcone involves its interaction with various molecular targets and pathways. For instance, chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, chalcones can induce apoptosis in cancer cells by modulating signaling pathways and disrupting cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
2’,4’,4’-Trihydroxychalcone (Isoliquiritigenin): Known for its antioxidant and anti-inflammatory properties.
2’,4’,3,4’-Tetrahydroxychalcone (Butein): Exhibits strong anticancer and anti-inflammatory activities.
2’,4’,6’-Trimethoxychalcone: Studied for its anticancer effects.
Uniqueness: 2’,4’,6’-Trimethylchalcone is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2’, 4’, and 6’ positions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Eigenschaften
CAS-Nummer |
6332-04-3 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |
InChI-Schlüssel |
FLJAEHNSTVEODG-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


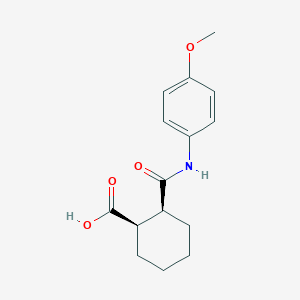
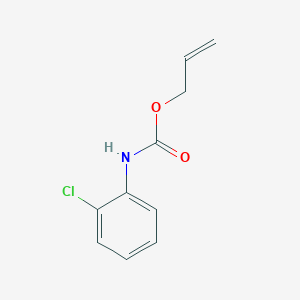
![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
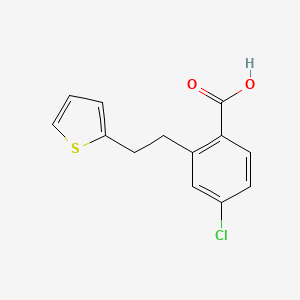

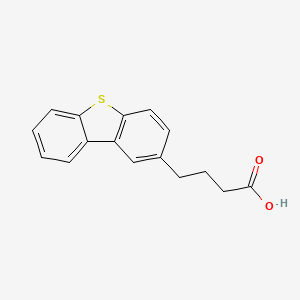

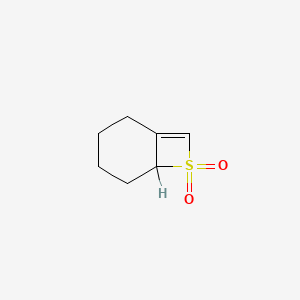
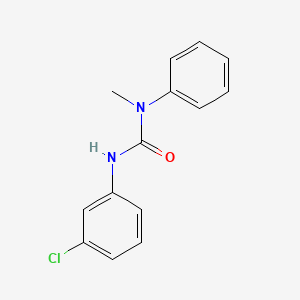

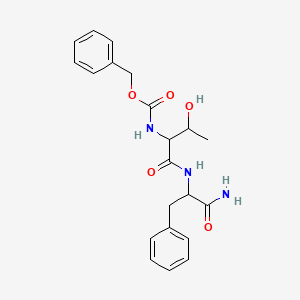
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
